molecular formula C17H17NO6S B5978234 [4-[Acetyl-(4-methoxyphenyl)sulfonylamino]phenyl] acetate

[4-[Acetyl-(4-methoxyphenyl)sulfonylamino]phenyl] acetate

Cat. No.: B5978234
M. Wt: 363.4 g/mol
InChI Key: GDAOANMMGBMUFG-UHFFFAOYSA-N
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Description

[4-[Acetyl-(4-methoxyphenyl)sulfonylamino]phenyl] acetate is an organic compound with a complex structure that includes acetyl, methoxyphenyl, sulfonylamino, and phenyl acetate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[Acetyl-(4-methoxyphenyl)sulfonylamino]phenyl] acetate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the acetylation of 4-methoxyphenyl sulfonyl chloride, followed by a coupling reaction with 4-aminophenyl acetate. The reaction conditions often require the use of organic solvents such as dichloromethane or toluene, and catalysts like triethylamine or pyridine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

[4-[Acetyl-(4-methoxyphenyl)sulfonylamino]phenyl] acetate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur, especially at the acetyl or methoxy groups, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted phenyl acetates, depending on the specific reaction and conditions used.

Scientific Research Applications

Chemistry

In chemistry, [4-[Acetyl-(4-methoxyphenyl)sulfonylamino]phenyl] acetate is used as a building block for synthesizing more complex molecules. It is also studied for its reactivity and potential as a catalyst in various organic reactions.

Biology

In biological research, this compound is investigated for its potential as a biochemical probe. It can be used to study enzyme interactions and protein modifications due to its reactive functional groups.

Medicine

In medicine, this compound is explored for its potential therapeutic properties. It may have applications in drug development, particularly in designing inhibitors for specific enzymes or receptors.

Industry

Industrially, this compound can be used in the production of specialty chemicals and materials. Its unique structure makes it suitable for applications in polymer science and materials engineering.

Mechanism of Action

The mechanism of action of [4-[Acetyl-(4-methoxyphenyl)sulfonylamino]phenyl] acetate involves its interaction with specific molecular targets. The acetyl and sulfonylamino groups can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The methoxyphenyl group may also participate in hydrophobic interactions, enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

    4-Acetyl-2-methoxyphenyl acetate: This compound has a similar structure but lacks the sulfonylamino group, making it less reactive in certain biochemical applications.

    4-Methoxyphenyl acetate: This simpler compound is used as a precursor in the synthesis of more complex molecules like [4-[Acetyl-(4-methoxyphenyl)sulfonylamino]phenyl] acetate.

Uniqueness

The presence of both acetyl and sulfonylamino groups in this compound makes it unique compared to similar compounds. These functional groups provide additional reactivity and potential for interactions with biological targets, enhancing its applications in scientific research and industry.

Properties

IUPAC Name

[4-[acetyl-(4-methoxyphenyl)sulfonylamino]phenyl] acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO6S/c1-12(19)18(14-4-6-16(7-5-14)24-13(2)20)25(21,22)17-10-8-15(23-3)9-11-17/h4-11H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDAOANMMGBMUFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C1=CC=C(C=C1)OC(=O)C)S(=O)(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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